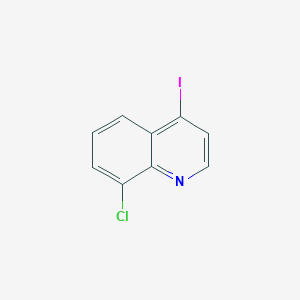

8-Chloro-4-iodoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClIN |

|---|---|

Molecular Weight |

289.50 g/mol |

IUPAC Name |

8-chloro-4-iodoquinoline |

InChI |

InChI=1S/C9H5ClIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |

InChI Key |

OJUZXXUGBXIEAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 4 Iodoquinoline and Its Precursors

Cyclization Reactions Utilizing Anilines and Carbonyl/Alkyne Equivalents

A predominant strategy for quinoline (B57606) synthesis involves the reaction of anilines with compounds containing a three-carbon chain, typically derived from dicarbonyls, unsaturated carbonyls, or glycerol. These methods are valued for their use of readily available starting materials.

Several classical named reactions fall under this category:

Skraup Synthesis : This method produces quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comuop.edu.pk The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comuop.edu.pk Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comuop.edu.pk Using a substituted aniline, such as 2-chloroaniline, would be a direct approach to introduce the C8-chloro substituent from the start of the synthesis.

Combes Synthesis : In this reaction, an aniline is condensed with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which is then subjected to an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. wikipedia.org

Conrad-Limpach Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. iipseries.orgpharmaguideline.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). pharmaguideline.com The 4-hydroxyquinoline product is a key intermediate, as the hydroxyl group can later be converted into a halogen.

Doebner-von Miller Reaction : This is a flexible method that uses anilines and α,β-unsaturated carbonyl compounds to produce a variety of substituted quinolines. wikipedia.org

| Reaction Name | Aniline Precursor | Carbonyl/Alkyne Equivalent | Typical Product |

|---|---|---|---|

| Skraup Synthesis | Aniline | Glycerol (forms Acrolein in situ) | Quinoline iipseries.orgpharmaguideline.comuop.edu.pk |

| Combes Synthesis | Aniline | β-Diketone | 2,4-Disubstituted Quinoline wikipedia.org |

| Conrad-Limpach Synthesis | Aniline | β-Ketoester | 4-Hydroxyquinoline iipseries.orgpharmaguideline.com |

| Doebner-von Miller Reaction | Aniline | α,β-Unsaturated Carbonyl | Substituted Quinoline wikipedia.org |

Ring-Closing Approaches for Substituted Quinolines

These methods involve the cyclization of ortho-substituted benzene (B151609) rings where one substituent contains the nitrogen atom and the other contains a suitable carbon chain, ready to form the second ring.

Friedländer Synthesis : This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). pharmaguideline.comuop.edu.pk It is a highly convergent method for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Pfitzinger Reaction : Also known as the Pfitzinger-Borsche reaction, this method uses isatin (an indole-1,2-dione) and a carbonyl compound in the presence of a base. iipseries.orgnih.govpharmaguideline.com The isatin ring is opened to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to yield a quinoline-4-carboxylic acid. nih.govpharmaguideline.com

Introduction of Halogen Substituents: Directed Halogenation Approaches

Once the quinoline framework is established, the chlorine and iodine atoms must be introduced at the correct positions. This requires regioselective reactions that can differentiate between the various C-H bonds on the ring system.

Regioselective Iodination at the C4 Position

Directly iodinating the C4 position of a quinoline can be challenging, as other positions, such as C3, C5, and C8, are also susceptible to electrophilic or radical attack. rsc.orgrsc.orgresearchgate.netacs.org A common and effective strategy to achieve C4 substitution is to start with a precursor that has a reactive group at that position.

A highly effective method involves the conversion of a 4-hydroxyquinoline (or 4-quinolone) intermediate, often synthesized via the Conrad-Limpach or Gould-Jacobs reactions. nih.govwikipedia.org The hydroxyl group can be converted to a better leaving group, such as a tosylate, and then to a chloro group. researchgate.net This 4-chloroquinoline can then undergo a Finkelstein reaction, where the chlorine is displaced by iodide, to yield the desired 4-iodoquinoline. rsc.orgrsc.org

| Starting Material | Key Transformation | Reagents | Product |

|---|---|---|---|

| 4-Hydroxyquinoline | Chlorination | POCl₃, SOCl₂ | 4-Chloroquinoline researchgate.net |

| 4-Chloroquinoline | Halogen Exchange (Finkelstein) | NaI, KI | 4-Iodoquinoline rsc.orgrsc.org |

Regioselective Chlorination at the C8 Position

The C8 position of the quinoline ring is an electron-rich site and is susceptible to electrophilic substitution. uop.edu.pk However, achieving exclusive C8 chlorination can be complicated by competing reactions at the C5 position. uop.edu.pk

A more reliable method for ensuring the chlorine atom is at the C8 position is to incorporate it from the beginning of the synthesis. By using a starting material that is already chlorinated in the desired position, such as 2-chloroaniline, in a reaction like the Skraup or Conrad-Limpach synthesis, the resulting quinoline will be an 8-chloroquinoline derivative.

Alternatively, directed C-H activation methods can be employed. The nitrogen atom in the quinoline ring can act as a directing group. For instance, by first converting the quinoline to a quinoline N-oxide, the C8 position becomes activated for metallation and subsequent functionalization. acs.orgnih.gov Palladium-catalyzed C-H activation has been shown to be highly regioselective for the C8 position of quinoline N-oxides. acs.org While often used for arylation, this activation can be adapted for halogenation.

Multi-Step Synthetic Pathways to 8-Chloro-4-iodoquinoline

Combining the strategies for framework construction and halogenation allows for the logical design of a synthetic route to this compound. A common and effective pathway begins with a pre-halogenated aniline to ensure the C8-chloro substitution, followed by the formation of a 4-quinolone intermediate which facilitates the introduction of the C4-iodo substituent.

A representative synthetic pathway is as follows:

Conrad-Limpach Reaction : 2-Chloroaniline is reacted with a β-ketoester, such as ethyl acetoacetate. This condensation and subsequent thermal cyclization yield 8-chloro-4-hydroxyquinoline. This initial step securely places the chlorine atom at the C8 position.

Chlorination of the C4 Position : The 8-chloro-4-hydroxyquinoline is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group into a chloro group, yielding 8-chloro-4-chloroquinoline.

Iodination of the C4 Position : The resulting 8-chloro-4-chloroquinoline undergoes a Finkelstein halogen exchange reaction. By treating it with an iodide salt, such as sodium iodide (NaI) in a suitable solvent like acetone, the more reactive C4-chloro substituent is displaced by iodide to furnish the final product, this compound.

This pathway is efficient because it uses regioselective reactions at each stage, starting with a precursor that already contains one of the required halogens and then functionalizing a reactive handle (the 4-hydroxyl group) to introduce the second halogen.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the yield and purity of the final product requires careful tuning of reaction conditions for the key synthetic steps. Given the multi-step nature of the synthesis, optimization of each transformation is critical.

For the conversion of 8-chloro-4-hydroxyquinoline to 4,8-dichloroquinoline, the choice of chlorinating agent and reaction temperature is paramount. While phosphorus oxychloride is standard, additives or alternative reagents can influence the outcome.

The Sandmeyer reaction, a key step in one of the primary synthetic routes, is notoriously sensitive to conditions. Optimization involves controlling temperature, the concentration of the acid, the rate of addition of sodium nitrite, and the nature of the iodide source to maximize the yield of the desired iodoquinoline while minimizing side reactions, such as phenol formation or decomposition of the diazonium salt.

Below is a table summarizing typical parameters that are optimized for key reaction types relevant to the synthesis of this compound.

| Reaction Type | Key Parameters to Optimize | Typical Reagents & Conditions | Common Challenges |

| Chlorination of 4-Quinolone | Reagent, Temperature, Reaction Time | POCl₃, PCl₅, SOCl₂; Often heated (e.g., 80-120 °C) | Over-chlorination, harsh conditions, purification from phosphorus byproducts. |

| Aromatic Halogen Exchange | Catalyst, Ligand, Solvent, Temperature | NaI or KI, Cu(I) catalyst (e.g., CuI), diamine ligands, polar aprotic solvents (DMF, DMSO). | Low reactivity of aryl chlorides, requirement for high temperatures, catalyst deactivation. |

| Sandmeyer Iodination | Acid type/concentration, Temperature, Diazotization time, Iodide source | NaNO₂, HCl/H₂SO₄ (0-5 °C); KI solution. | Instability of diazonium salt, formation of phenolic byproducts, tar formation. |

| Suzuki-Miyaura Coupling | Catalyst/Precatalyst, Ligand, Base, Solvent System | Pd(PPh₃)₄, Pd(OAc)₂, various phosphine (B1218219) ligands; K₂CO₃, Cs₂CO₃; Toluene/H₂O, Dioxane/H₂O. | Homocoupling of boronic acid, dehalogenation of quinoline, catalyst poisoning. |

This table presents generalized data for optimizing common reaction types in heterocyclic chemistry.

Recent advances in automated synthesis and machine learning have enabled high-throughput screening of reaction conditions, allowing for rapid optimization of complex multi-variable systems like Suzuki-Miyaura couplings google.com. Such techniques can identify the optimal combination of catalyst, ligand, base, and solvent to maximize yield and minimize byproducts.

Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green chemistry principles can be applied to the synthesis of halogenated quinolines.

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous intermediates, or are sensitive to reaction parameters nih.gov. In the context of synthesizing precursors for this compound, flow chemistry can offer:

Enhanced Safety: Diazonium salts, intermediates in the Sandmeyer reaction, are unstable and potentially explosive in large quantities. In a flow reactor, only a small amount of the hazardous intermediate exists at any given time, drastically improving operational safety.

Precise Control: The superior heat and mass transfer in microreactors allows for precise control over temperature and reaction time, which can improve yields and selectivity.

Scalability: Scaling up a flow process involves running the reactor for a longer duration, which is often simpler and safer than increasing the size of a batch reactor.

Photochemical methods for quinoline synthesis also benefit greatly from flow technology, as the short path length of light through the narrow tubing of a flow reactor ensures uniform irradiation, improving efficiency and preventing over-irradiation and decomposition wikipedia.orgnih.gov.

Many classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, use harsh acidic conditions. While effective, modern approaches seek to use milder and more environmentally benign catalysts. Metal-free catalysis is a key area of green chemistry, avoiding the cost and toxicity associated with many transition metals.

Recent advances include:

Iodine-Catalyzed Reactions: Molecular iodine has emerged as a versatile, inexpensive, and low-toxicity catalyst for various organic transformations, including the synthesis of quinoline derivatives from simple precursors wikipedia.orgchemicalbook.com.

Organocatalysis: Small organic molecules can be used to catalyze the formation of the quinoline ring, avoiding the need for metal catalysts entirely.

Metal-Free Halogenation: For halogenation steps, traditional reagents can be replaced with greener alternatives. For instance, metal-free methods for the regioselective C-H halogenation of 8-substituted quinolines have been developed using atom-economical reagents like trihaloisocyanuric acids under mild, room-temperature conditions chemsynthesis.com. Using water as a solvent for halogenation reactions further enhances the green credentials of the process.

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made safer, more efficient, and more sustainable.

Chemical Reactivity and Transformation Mechanisms of 8 Chloro 4 Iodoquinoline

Carbon-Halogen Bond Activation and Functionalization

The core of 8-chloro-4-iodoquinoline's reactivity lies in the activation of its carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) complex into the C-X bond. ru.nl The energy barrier for this activation is significantly influenced by the nature of the halogen.

The carbon-iodine (C-I) bond at the 4-position of the quinoline (B57606) ring is the more reactive site for functionalization. The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the general trend: C-I > C-Br > C-Cl > C-F. ru.nlresearchgate.net This trend is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. researchgate.net The weaker C-I bond requires a lower activation energy for the palladium catalyst to insert itself, initiating the catalytic cycle. ru.nl This heightened reactivity allows for chemoselective transformations at the C-4 position while leaving the C-8 chloro substituent intact. researchgate.net

In contrast, the carbon-chlorine (C-Cl) bond at the 8-position is considerably more stable and less reactive. Its higher bond strength presents a larger energy barrier for oxidative addition by a palladium(0) catalyst. ru.nl This lower reactivity is a key feature, as it enables sequential cross-coupling strategies. After selectively functionalizing the C-4 position, the C-Cl bond at C-8 can be targeted for a subsequent reaction under more forcing conditions or with a catalyst system specifically designed for activating robust C-Cl bonds.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations due to its distinct halogen functionalities. sphinxsai.com The differential reactivity of the iodo and chloro groups allows for programmed, site-selective synthesis.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide to form a new C-C bond. libretexts.orgmusechem.com For this compound, this reaction would proceed selectively at the more reactive C-4 iodo position.

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to yield the 4-aryl-8-chloroquinoline product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation. sphinxsai.com |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Source of the new carbon substituent. libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF (often with water) | Solubilizes reactants and facilitates the reaction. yonedalabs.com |

| Temperature | Room Temperature to 100 °C | Provides energy to overcome activation barriers. |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org When reacting with this compound, the coupling occurs exclusively at the C-4 position due to the high reactivity of the C-I bond. researchgate.net

The mechanism involves two interconnected catalytic cycles. libretexts.orgbyjus.com In the palladium cycle, oxidative addition to the C-I bond occurs first. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. nih.gov This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to afford the 4-alkynyl-8-chloroquinoline product. researchgate.net

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. nih.gov |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Provides the sp-hybridized carbon fragment. organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and scavenges the HX byproduct. organic-chemistry.org |

| Solvent | THF, DMF | Provides the reaction medium. |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. wikipedia.orgscienceinfo.comorganic-chemistry.org Given the established reactivity order, the Heck reaction with this compound would selectively form a substituted alkene at the C-4 position.

The mechanism starts with the oxidative addition of the palladium(0) catalyst to the C-I bond. byjus.comchemistnotes.com The resulting palladium(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the carbon-palladium bond (carbopalladation). scienceinfo.com Finally, a β-hydride elimination step occurs, releasing the 4-alkenyl-8-chloroquinoline product and forming a palladium-hydride species, from which the Pd(0) catalyst is regenerated by the base. byjus.comchemistnotes.com

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the arylation of the alkene. wikipedia.org |

| Alkene | Styrene, n-Butyl acrylate (B77674) | The coupling partner for C-C bond formation. organic-chemistry.org |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated H-X and regenerates the catalyst. wikipedia.org |

| Ligand (optional) | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst. byjus.com |

| Solvent | DMF, Acetonitrile | Solubilizes reactants for the homogeneous reaction. |

Stille Coupling for C-C Bond Formation

The Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Organostannanes are advantageous due to their stability in air and moisture, and many are commercially available or can be readily synthesized. wikipedia.orgorgsyn.org However, it is important to note the high toxicity associated with tin reagents. wikipedia.org

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The active catalyst, a 14-electron Pd(0) species, is formed from a Pd(0) or Pd(II) precursor. libretexts.org Oxidative addition of the organic halide to the Pd(0) complex forms a Pd(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org

In the context of this compound, the carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C8 position in palladium-catalyzed reactions. This allows for selective coupling at the C4 position. The use of sterically hindered and electron-rich ligands can accelerate the coupling reaction. harvard.edu Additives such as copper(I) iodide (CuI) can also increase the reaction rate by scavenging free ligands that might inhibit the transmetalation step. harvard.edu

Below is a table summarizing typical components and conditions for Stille coupling reactions:

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the cross-coupling |

| Ligand | PPh₃, AsPh₃, bulky phosphines | Stabilizes the palladium center and influences reactivity |

| Organostannane | Aryl-, alkenyl-, alkynylstannanes | Provides the carbon nucleophile |

| Solvent | DMF, Toluene, Dioxane | Reaction medium |

| Additive | CuI, CsF | Can enhance reaction rate and yield |

Negishi Coupling for C-C Bond Formation

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnobelprize.org

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The organozinc reagents can be prepared from the corresponding organic halides, and their reactivity can be influenced by the method of preparation. sigmaaldrich.com The use of activating agents like LiCl can facilitate the formation of organozinc reagents. nih.gov

For this compound, the Negishi coupling offers a selective method to introduce a new carbon-carbon bond at the C4 position due to the higher reactivity of the C-I bond compared to the C-Cl bond. A variety of palladium catalysts, including Pd₂(dba)₃ with suitable phosphine (B1218219) ligands, can be employed. nih.govorganic-chemistry.org

The following table outlines key components in a Negishi coupling reaction:

| Component | Examples | Role |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, dppe, BINAP, PCyp₃ | Modulates the catalyst's activity and stability |

| Organozinc Reagent | RZnX or R₂Zn | Acts as the carbon nucleophile |

| Solvent | THF, NMP | Reaction medium |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or pseudohalide with an amine. wikipedia.orglibretexts.org This reaction is a cornerstone in the synthesis of anilines and their derivatives. organic-chemistry.org

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. wikipedia.org The reaction can sometimes involve a "cocktail"-type catalytic system where multiple palladium species are active. rsc.orgresearchgate.net

In the case of this compound, the greater reactivity of the C-I bond at the C4 position allows for selective amination at this site. Highly active palladium-phosphinous acid catalysts have been shown to be effective in the amination of chloroquinolines. nih.gov

A summary of typical Buchwald-Hartwig amination components is provided in the table below:

| Component | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, DPPF, bulky phosphines | Essential for catalytic activity and product yield |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates the formation of the palladium amido complex |

| Amine | Primary or secondary amines | The nitrogen nucleophile |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Chan-Lam Coupling for Heteroatom Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org It typically involves the reaction of an aryl boronic acid with an amine, alcohol, or thiol to form the corresponding aryl amine, aryl ether, or aryl thioether. wikipedia.orgnrochemistry.com A key advantage of this reaction is that it can often be carried out at room temperature and is tolerant of air. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the heteroatom nucleophile. nrochemistry.com A subsequent reductive elimination from a copper(III) intermediate is thought to yield the final product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.comorganic-chemistry.org

For this compound, while the primary application of Chan-Lam coupling involves boronic acids, the principles of C-heteroatom bond formation can be extended. The reaction provides a complementary method to palladium-catalyzed reactions for creating C-N, C-O, and C-S bonds.

The table below details the typical components of a Chan-Lam coupling reaction:

| Component | Examples | Role |

| Copper Catalyst | Cu(OAc)₂, CuCl₂ | The primary catalyst for the coupling |

| Boronic Acid | Arylboronic acids | The electrophilic coupling partner |

| Nucleophile | Amines, alcohols, thiols | The heteroatom source |

| Base | Pyridine (B92270), Et₃N | Often used to facilitate the reaction |

| Solvent | CH₂Cl₂, MeOH | Reaction medium |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the aromatic ring at a carbon bearing a good leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The quinoline ring system, being a heteroaromatic compound, is susceptible to SNAr reactions, especially when activated by electron-withdrawing groups. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Selective Nucleophilic Attack at the C4 Position

In this compound, the C4 position is highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitrogen atom in the quinoline ring and the halogen substituent at this position. Nucleophiles will preferentially attack the C4 position over the C8 position in SNAr reactions.

Electrophilic Aromatic Substitution Reactions (If Applicable and Relevant)

The quinoline ring system is generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom which deactivates the entire heterocyclic system. However, substitution is possible under forcing conditions and occurs preferentially on the benzene ring rather than the pyridine ring. The directing influence of the nitrogen atom favors substitution at the C-5 and C-8 positions. wikipedia.org

In the case of this compound, the C-8 position is already substituted. The reactivity and regioselectivity of further electrophilic substitution are therefore governed by the combined electronic effects of the chloro, iodo, and fused pyridine ring substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org While specific literature detailing these reactions on this compound is sparse, the expected outcomes can be predicted based on established principles of quinoline chemistry.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 8-Chloro-4-iodo-5-nitroquinoline and 8-Chloro-4-iodo-7-nitroquinoline |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | 5-Bromo-8-chloro-4-iodoquinoline and 7-Bromo-8-chloro-4-iodoquinoline |

It is important to note that achieving high selectivity can be challenging, and mixtures of isomers are often obtained.

Radical Reactions and Reductive Pathways of Halogenated Quinolines

Halogenated quinolines can participate in radical reactions, offering alternative pathways for functionalization. The Minisci reaction, for instance, involves the reaction of a protonated heteroaromatic compound with a nucleophilic radical. For quinolines, this reaction typically shows high regioselectivity for the C-2 and C-4 positions. In this compound, the C-4 position is blocked, suggesting that radical substitution, if successful, might occur at the C-2 position.

The reductive pathways for this compound are dominated by the differential reactivity of the carbon-halogen bonds and the susceptibility of the quinoline rings to reduction.

Reductive Dehalogenation : The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This difference allows for the selective removal of the iodine atom at the C-4 position through various reductive methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing metals in acidic media. The C-8 chloro group would remain intact under milder conditions, providing a route to 8-chloroquinoline.

Ring Reduction : The quinoline ring system can be reduced under different conditions. Catalytic hydrogenation can lead to the reduction of the pyridine ring to afford a tetrahydroquinoline derivative. Under more forcing conditions, both rings can be saturated to yield a decahydroquinoline. Conversely, reduction in strong acid can sometimes selectively saturate the benzene ring.

Mechanistic Elucidation of Key Transformations of this compound

The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents, which serve as orthogonal handles for sequential functionalization. The key transformations are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C-4 position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. quimicaorganica.org Halogens at the C-2 and C-4 positions are readily displaced by nucleophiles. The mechanism is a two-step addition-elimination process. quimicaorganica.org

Nucleophilic Addition : A nucleophile (Nu⁻) attacks the C-4 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate, often called a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom.

Elimination of Leaving Group : Aromaticity is restored by the expulsion of the iodide ion, which is an excellent leaving group, resulting in the 4-substituted-8-chloroquinoline product.

Due to this activation, the C-4 iodine is far more susceptible to nucleophilic substitution than the C-8 chlorine, which is attached to the less-activated benzene ring. This allows for highly selective reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at the C-4 position. quimicaorganica.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings being particularly prominent. mdpi.com The reactivity of an aryl halide in these reactions is highly dependent on the identity of the halogen, following the general trend I > Br > OTf > Cl. libretexts.org This reactivity difference is central to the chemistry of this compound.

The catalytic cycle for these reactions generally involves three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.orgwikipedia.orglibretexts.org

Oxidative Addition : This is typically the rate-determining step. libretexts.org A low-valent palladium(0) complex inserts into the carbon-halogen bond. The C-I bond is much weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition at the C-4 position. This allows for selective activation of the C-I bond while the C-Cl bond remains unreacted.

Transmetalation/Carbopalladation : In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. organic-chemistry.org In the Sonogashira reaction, a copper acetylide, formed from a terminal alkyne, performs this transfer. wikipedia.orgorganic-chemistry.org In the Heck reaction, the organopalladium intermediate undergoes migratory insertion with an alkene. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

This selective reactivity allows for a programmed approach to synthesis. First, a Suzuki, Heck, or Sonogashira reaction can be performed at the C-4 position. The resulting 4-substituted-8-chloroquinoline can then undergo a second cross-coupling reaction at the C-8 position, often by using more forcing conditions or a different catalyst system that can activate the C-Cl bond. This stepwise functionalization is a key strategy in the synthesis of complex polysubstituted quinolines. ingentaconnect.com

Table 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Typical Conditions | Selective Outcome at C-4 |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF, Toluene) | Forms a C-C bond (8-Chloro-4-aryl/vinyl-quinoline) |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Forms a C-C bond, creating a substituted alkene (e.g., 8-Chloro-4-styrylquinoline) |

Advanced Spectroscopic and Structural Characterization Techniques in 8 Chloro 4 Iodoquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. nih.govlongdom.org It provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the definitive structural elucidation of complex molecules like 8-Chloro-4-iodoquinoline. epfl.chnih.gov These techniques reveal correlations between different nuclei, mapping out the atomic connectivity and spatial relationships within the molecule. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the quinoline (B57606) ring system, such as between H-2 and H-3 (if present), and among the protons on the carbocyclic ring (H-5, H-6, H-7).

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For instance, the proton at position 2 (H-2) would show an HMBC correlation to the carbon at position 4 (C-4), confirming their proximity across the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close in space, regardless of whether they are bonded. princeton.edu This provides critical information about the molecule's conformation and stereochemistry. In a planar system like quinoline, NOESY can help confirm assignments by showing correlations between protons on the same ring, for example, between H-5 and H-6.

The expected correlations from these 2D NMR experiments for this compound are summarized below.

| Technique | Type of Correlation | Expected Key Correlations for this compound | Information Gained |

| COSY | ¹H-¹H (through-bond) | H-2 ↔ H-3; H-5 ↔ H-6; H-6 ↔ H-7 | Connectivity of adjacent protons. |

| HSQC | ¹H-¹³C (one bond) | H-2 ↔ C-2; H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-7 ↔ C-7 | Direct C-H bond connections for carbon signal assignment. |

| HMBC | ¹H-¹³C (multiple bonds) | H-2 ↔ C-4, C-8a; H-5 ↔ C-4, C-7, C-8a; H-7 ↔ C-5, C-8 | Long-range connectivity, assignment of quaternary carbons. |

| NOESY | ¹H-¹H (through-space) | H-3 ↔ H-5; H-7 ↔ H-6 | Spatial proximity of protons, confirming assignments. |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and behavior of molecules in their solid form. This is particularly important for studying crystalline polymorphs, amorphous materials, and insoluble compounds. For this compound, ssNMR would be sensitive to the local environment around each nucleus, which is influenced by the crystal packing. The quadrupolar nature of the chlorine (³⁵Cl, ³⁷Cl) and iodine (¹²⁷I) nuclei makes them challenging but informative probes in ssNMR, as their signals are highly sensitive to the symmetry of their electronic environment. researchgate.net Differences in ssNMR spectra can distinguish between different crystalline forms (polymorphs) which may have distinct intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be calculated with high precision.

A single-crystal X-ray diffraction study of this compound would provide exact measurements of all bond lengths and angles. This data confirms the quinoline ring structure and the specific locations of the chloro and iodo substituents. Analysis of related structures, such as 8-iodoquinolinium chloride, shows a C8-I bond length of approximately 2.110 Å. researchgate.net The geometry around the substituted carbon atoms and the planarity of the bicyclic quinoline system can be precisely confirmed.

Below is a table of representative, anticipated bond lengths and angles for this compound based on data from similar halogenated quinoline structures. researchgate.netscispace.com

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | C8 | Cl | - | ~1.74 Å |

| Bond Length | C4 | I | - | ~2.10 Å |

| Bond Length | C2 | N1 | - | ~1.37 Å |

| Bond Length | C8a | N1 | - | ~1.38 Å |

| Angle | C5 | C4 | I | ~120° |

| Angle | C7 | C8 | Cl | ~120° |

| Angle | C2 | N1 | C8a | ~117° |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. ias.ac.inmdpi.com For this compound, several interactions are anticipated:

π-π Stacking: The planar aromatic quinoline rings are expected to stack on top of each other, a common motif in aromatic compounds that contributes significantly to crystal stability. nih.govnih.gov The distance between the centroids of stacked rings is typically in the range of 3.3–3.8 Å.

Halogen Bonding: The iodine and chlorine atoms on the quinoline ring can act as halogen bond donors, forming non-covalent interactions with electronegative atoms (like the nitrogen atom of a neighboring molecule). These directional interactions can play a crucial role in directing the crystal packing arrangement.

C-H···X Interactions: Weak hydrogen bonds involving aromatic C-H groups and either the nitrogen atom (C-H···N) or halogen atoms (C-H···Cl/I) of adjacent molecules are also likely to be present, further stabilizing the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| π-π Stacking | Quinoline Ring Centroid | Quinoline Ring Centroid | 3.3 - 3.8 Å |

| Halogen Bond | C4-I | N1 (of another molecule) | Angle C-I···N ≈ 180° |

| Halogen Bond | C8-Cl | N1 (of another molecule) | Angle C-Cl···N ≈ 180° |

| Weak Hydrogen Bond | C-H | Cl/I/N | H···Acceptor distance < 3.0 Å |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). nih.gov This allows for the calculation of a unique molecular formula. pnnl.gov For this compound (C₉H₅ClIN), the monoisotopic mass can be precisely calculated and compared with the experimental value to confirm its identity.

The predicted monoisotopic mass and m/z for common adducts of this compound are shown in the table below. uni.lu

| Parameter | Value |

| Molecular Formula | C₉H₅³⁵Cl¹²⁷IN |

| Monoisotopic Mass | 288.91553 Da |

| [M+H]⁺ | 289.92281 m/z |

| [M+Na]⁺ | 311.90475 m/z |

| [M+K]⁺ | 327.87869 m/z |

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. purdue.eduresearchgate.net By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analyzing these fragments provides further structural confirmation. A plausible fragmentation pathway for this compound would likely involve the initial loss of the iodine radical (I•) or hydrogen iodide (HI), followed by the loss of the chlorine radical (Cl•) or hydrogen chloride (HCl), and subsequent fragmentation of the quinoline ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational structure of molecules like this compound. By measuring the vibrational modes of a molecule, these techniques provide a unique spectral fingerprint. nih.govnih.gov While a dedicated, complete experimental spectrum for this compound is not widely published, extensive research on related quinoline derivatives allows for a detailed and accurate prediction of its key vibrational characteristics. nih.govresearchgate.netiosrjournals.org

The analysis of this compound's vibrational spectra can be systematically broken down by regions corresponding to specific functional groups and skeletal modes of the quinoline core.

Key Vibrational Modes for this compound:

C-H Vibrations: The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The corresponding in-plane and out-of-plane bending vibrations appear at lower frequencies, generally in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ ranges, respectively. globalresearchonline.net

Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings give rise to a series of characteristic, often strong, bands between 1650 cm⁻¹ and 1400 cm⁻¹. nih.govresearchgate.net These bands are fundamental for confirming the integrity of the quinoline scaffold. Ring breathing modes, which involve the concerted expansion and contraction of the rings, are also expected at lower wavenumbers.

C-Cl and C-I Vibrations: The presence of halogen substituents is confirmed by their characteristic stretching vibrations. The C-Cl stretching mode is expected to produce a strong band in the infrared spectrum, typically found in the 800-600 cm⁻¹ region. iosrjournals.orgspectroscopyonline.com The C-I bond, being weaker and involving a heavier atom, vibrates at a lower frequency, with its stretching mode anticipated in the 600-500 cm⁻¹ range. spectroscopyonline.com These bands are crucial for confirming the specific halogenation pattern of the molecule.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for assigning these vibrational modes precisely. nih.govresearchgate.netiau.ir By calculating theoretical spectra, researchers can correlate experimental peaks with specific atomic motions, a process aided by Potential Energy Distribution (PED) analysis. iosrjournals.orgsid.ir

Conformational analysis of substituted quinolines, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been performed using a combination of matrix isolation IR spectroscopy and quantum chemical calculations. researchgate.net For this compound itself, being a rigid bicyclic system, significant conformational isomerism is not expected unless flexible side chains are introduced. However, vibrational spectroscopy would be critical for analyzing intermolecular interactions in the solid state, such as π-π stacking, which can influence peak positions and shapes. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | IR/Raman |

| C=C / C=N Ring Stretch | 1650 - 1400 | Medium to Strong | IR/Raman |

| C-H In-plane Bend | 1300 - 1000 | Medium | IR/Raman |

| C-Cl Stretch | 800 - 600 | Strong | IR |

| C-I Stretch | 600 - 500 | Medium to Strong | IR |

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. mdpi.com For aromatic systems like this compound, this technique provides significant insight into the nature of the conjugated π-electron system. mdpi.comresearchgate.net

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by two or three main absorption bands originating from π→π* transitions within the aromatic rings. researchgate.netresearchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The spectrum is generally influenced by the solvent polarity and the nature of substituents on the quinoline ring. mdpi.com

Electronic Transitions: Based on studies of related compounds like 8-chloroquinoline, the spectrum of this compound is expected to exhibit distinct absorption bands. researchgate.net One band, analogous to the ¹Lₐ band in benzene (B151609), typically appears at higher energy (shorter wavelength, ~250-280 nm), while another, corresponding to the ¹Lₑ band, is found at lower energy (longer wavelength, ~300-330 nm). mdpi.comresearchgate.net The presence of the nitrogen heteroatom and the extended conjugation of the bicyclic system result in more complex and red-shifted spectra compared to simple benzene derivatives.

Influence of Substituents: The chlorine and iodine atoms attached to the quinoline ring act as auxochromes. Their lone pairs of electrons can interact with the π-system of the ring, a phenomenon known as the mesomeric effect. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands. nih.gov The solvent environment can also play a role; polar solvents may interact with the molecule's dipole moment, further influencing the energy of the electronic transitions. mdpi.com

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict and interpret the electronic spectra of quinoline derivatives. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is related to the lowest-energy electronic transition observed in the UV-Vis spectrum. researchgate.netsid.ir

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Quinoline | Ethanol | ~275, ~313 | π→π |

| 8-Hydroxyquinoline (B1678124) | Methanol | ~250, ~310 | π→π |

| 5-Chloro-8-hydroxyquinoline (B194070) | Various | ~255, ~320 | π→π |

| 8-Chloroquinoline | Not Specified | ~280, ~315 | π→π |

Note: The λmax values are approximate and can vary with solvent and experimental conditions.

Advanced Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), are exclusively applicable to chiral compounds—molecules that are non-superimposable on their mirror images.

While this compound itself is an achiral molecule, the quinoline scaffold is a common feature in the synthesis of chiral ligands and molecules of pharmaceutical interest. nih.govresearchgate.netbgu.ac.il Should chiral derivatives of this compound be synthesized, for example, by introducing a chiral center in a substituent attached to the quinoline ring, then chiroptical spectroscopy would become an indispensable tool for their characterization.

Application to Chiral Derivatives: If a chiral derivative of this compound were synthesized, ECD spectroscopy would measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks known as Cotton effects, provides critical information about the absolute configuration (the actual 3D arrangement of atoms) of the stereocenters.

Structural Elucidation: The sign and intensity of the Cotton effects are highly sensitive to the molecule's three-dimensional structure. By comparing experimentally measured ECD spectra with spectra predicted from quantum chemical calculations, researchers can unambiguously determine the absolute configuration of a newly synthesized chiral molecule. researchgate.net This is particularly valuable in asymmetric synthesis, where achieving high enantiomeric purity is a primary goal. bgu.ac.ilresearchgate.net

Currently, specific studies exploring the chiroptical properties of chiral this compound derivatives are not prominent in the literature. However, given the extensive research into other chiral quinolines, this represents a potential avenue for future investigation. nih.govresearchgate.net The synthesis of such derivatives would open the door to using powerful chiroptical techniques to elucidate their stereochemical properties.

Computational and Theoretical Chemistry Studies of 8 Chloro 4 Iodoquinoline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to describing the arrangement of electrons within a molecule. For 8-chloro-4-iodoquinoline, methods like DFT are used to optimize the molecular geometry and calculate the energies and shapes of its molecular orbitals. sid.ir These calculations reveal how the constituent atoms—and particularly the electronegative chloro, iodo, and nitrogen atoms—influence the distribution of electron density across the aromatic quinoline (B57606) scaffold. ijcce.ac.irscirp.org

Studies on related halogenated quinolines, such as 5-chloro-7-iodoquinolin-8-ol, have been successfully performed using DFT and HF methods with various basis sets to determine geometrical structure and vibrational frequencies. sid.ir Similar calculations for this compound would confirm the planarity of the bicyclic system and provide precise bond lengths and angles, showing the electronic effects of the two different halogen substituents.

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy and location indicate the most likely sites for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be a π-orbital distributed across the quinoline ring system. The LUMO is also expected to be a π* anti-bonding orbital. The presence of the electron-withdrawing chlorine and iodine atoms would lower the energy of both the HOMO and LUMO compared to the parent quinoline molecule. scirp.orgresearchgate.net DFT calculations on similar chloro-substituted quinolones have shown that such substitutions decrease the HOMO-LUMO gap, implying an increase in reactivity. researchgate.net In the case of this compound, the LUMO is predicted to have significant orbital coefficients on the carbon atoms attached to the halogens, particularly the C4 carbon, making it a primary site for nucleophilic attack.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. These methods allow for the calculation of parameters that correlate with various forms of spectroscopy, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov This approach involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). nih.govaps.org Machine learning and graph neural networks are also emerging as powerful tools to achieve DFT-level accuracy in a fraction of the time by training on large datasets of computed and experimental spectra. nrel.govnih.gov

IR Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized geometry of the molecule. These calculations, typically done at the DFT level, yield the vibrational frequencies and their corresponding intensities. researchgate.net The resulting theoretical spectrum, often presented as a plot of intensity versus wavenumber (cm⁻¹), can be used to assign the vibrational modes of the molecule's functional groups. For a molecule like this compound, this would help identify characteristic vibrations such as C-H stretching, C=C and C=N ring vibrations, and the C-Cl and C-I stretching modes. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of a compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net After obtaining a ground-state optimized geometry, TD-DFT calculations predict the vertical excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). nih.gov These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* transitions within the quinoline aromatic system. The choice of functional is critical, with range-separated hybrids like CAM-B3LYP often providing more accurate results for electronic excitations. nih.gov

Mass Spectrometry-Related Parameters: Other physical parameters relevant to mass spectrometry can also be predicted. For instance, the Collision Cross Section (CCS), which is a measure of an ion's size and shape in the gas phase, can be calculated. These predictions are valuable for ion mobility-mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 289.92281 | 133.5 |

| [M+Na]⁺ | 311.90475 | 137.6 |

| [M-H]⁻ | 287.90825 | 129.9 |

| [M]⁺ | 288.91498 | 133.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties, including chemical reactivity. meilerlab.org This approach is founded on the principle that the structure of a molecule dictates its properties and reactivity. mdpi.com For this compound, a QSPR model could predict its reactivity in various chemical transformations.

The development of a QSPR model involves several key steps:

Dataset Curation: A dataset of structurally related compounds (e.g., a series of substituted quinolines) with experimentally measured reactivity data (e.g., reaction rate constants, equilibrium constants) is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Describing the 3D shape and size of the molecule (e.g., molecular surface area, volume).

Electronic: Describing the electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).

Physicochemical: Describing properties like lipophilicity (logP) or polarizability. nih.gov

Model Building and Validation: Using statistical or machine learning methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN)—a mathematical equation is generated that links a subset of the most relevant descriptors to the chemical reactivity. researchgate.net The predictive power of the model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For haloquinolines like this compound, QSPR models can be particularly useful for predicting reactivity in cross-coupling reactions. Descriptors related to the electronic properties of the C-Cl and C-I bonds (e.g., bond polarity, local electron density, bond dissociation energy) would likely be critical in such models. For instance, a QSPR study on quinoline derivatives acting as inhibitors for bacterial DNA gyrase utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to relate steric and electrostatic fields to biological activity, a proxy for chemical interaction and reactivity in a biological context. nih.govnih.gov

Computational Analysis of Molecular Interactions with Engineered Host Systems or Catalytic Sites (Purely Theoretical Frameworks)

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or host, typically a protein or enzyme). nih.gov This method provides a theoretical framework for understanding molecular interactions at an atomic level, guiding the design of molecules with specific binding properties.

The molecular docking process typically involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the receptor, often obtained from crystallographic databases like the Protein Data Bank (PDB), are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site. nih.gov The 3D structure of the ligand (this compound) is generated and its geometry is optimized to find a low-energy conformation.

Docking Simulation: A search algorithm explores a vast number of possible binding poses of the ligand within the receptor's active site. It systematically samples different translational, rotational, and conformational degrees of freedom for the ligand.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the ligand-receptor complex. The pose with the best score (e.g., the lowest binding energy) is considered the most likely binding mode. nih.gov

Analysis of the top-ranked poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking, that stabilize the complex. nih.gov Although specific docking studies for this compound are not widely published, studies on structurally similar quinoline derivatives highlight the utility of this approach. For example, various quinoline compounds have been docked into the active site of HIV non-nucleoside reverse transcriptase to predict their binding affinity and inhibitory potential. nih.gov In other studies, iodoquinazoline derivatives were docked against cancer-related targets like human thymidylate synthase (hTS) and bacterial enzymes like dihydrofolate reductase (DHFR) to rationalize their biological activity. nih.gov Similarly, hybrids of quinoline and 1,4-quinone were studied via docking with the DT-diaphorase (NQO1) enzyme to examine their interactions. mdpi.com These theoretical studies provide a powerful, purely computational framework for predicting how a molecule like this compound might interact with a specific catalytic site or an engineered host system.

Strategic Applications of 8 Chloro 4 Iodoquinoline in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Building Complex Molecular Architectures

8-Chloro-4-iodoquinoline has emerged as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two different halogen atoms—chlorine and iodine—at the C8 and C4 positions, respectively. These halogens serve as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization of the quinoline (B57606) core. The C-I bond is considerably more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling chemists to perform reactions at the C4 position with high regioselectivity while leaving the C8 position untouched for subsequent modifications. This feature is critical for the programmed construction of complex, polysubstituted quinoline derivatives.

The differential reactivity of the C-I and C-Cl bonds in this compound makes it an ideal precursor for synthesizing a wide array of polysubstituted quinolines. This is primarily achieved through sequential, site-selective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

In a typical sequence, the more reactive C4-iodo group is first targeted. For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This reaction proceeds selectively at the C4 position to yield an 8-chloro-4-arylquinoline. The chlorine atom at the C8 position remains intact under these conditions and is available for a second, distinct coupling reaction under more forcing conditions, allowing for the introduction of a different functional group. This stepwise approach provides a powerful strategy for creating highly decorated quinoline scaffolds with precise control over the substitution pattern.

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be selectively performed at the C4 position. daltonresearchmolecules.comsigmaaldrich.com This reaction provides access to 4-alkynyl-8-chloroquinolines, which are valuable intermediates for further transformations or for incorporation into larger conjugated systems. The ability to introduce aryl and alkynyl groups, among others, opens pathways to a diverse library of quinoline derivatives with tailored electronic and steric properties.

Table 1: Representative Selective Cross-Coupling Reactions of this compound

| Reaction Type | Position | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | C4 (Iodo) | Arylboronic Acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 8-Chloro-4-arylquinoline |

| Sonogashira | C4 (Iodo) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 8-Chloro-4-alkynylquinoline |

The quinoline ring system is a core structural motif in a vast number of natural products, particularly in the alkaloid family. While the direct use of this compound as a starting material in the total synthesis of specific natural products is not widely documented in prominent literature, its role as a precursor to polysubstituted quinolines is highly relevant. The complex quinoline derivatives synthesized from this building block can serve as advanced intermediates or analogues of naturally occurring bioactive molecules. The synthetic flexibility it offers allows researchers to construct libraries of novel quinoline-based compounds for biological screening, potentially leading to the discovery of new therapeutic agents inspired by natural product scaffolds.

Development of Novel Ligands and Catalysts Based on the this compound Framework

The this compound scaffold is not only a precursor to complex molecules but also a foundational structure for the development of novel ligands and catalysts. The quinoline nitrogen atom provides an intrinsic coordination site, and the reactive halogen atoms at the C4 and C8 positions allow for the introduction of additional donor atoms, leading to the creation of sophisticated chelating agents.

While this compound itself is not a potent chelating agent, it is an excellent precursor for designing multidentate ligands. The development of such ligands can be understood by analogy to the well-studied 8-hydroxyquinoline (B1678124) (8-HQ). 8-HQ is a classic bidentate ligand that forms stable complexes with a wide range of metal ions. mdpi.comresearchgate.net The nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the C8 position work in concert to bind a metal center, forming a stable five-membered chelate ring. scirp.orgscirp.org

By substituting the chlorine atom at the C8 position of this compound with various functional groups containing donor atoms (e.g., -OH, -SH, -NHR), a new family of potent ligands can be generated. For example, hydrolysis of the C8-Cl bond would lead to an 8-hydroxy-4-iodoquinoline, which would exhibit the characteristic chelating properties of 8-HQ. Further functionalization at the C4 position can be used to tune the electronic properties and steric bulk of the ligand, thereby influencing the stability, solubility, and reactivity of the resulting metal complexes.

Metal complexes derived from ligands based on the this compound framework have significant potential for applications in catalysis. Once a metal ion is chelated by a functionalized quinoline ligand, the resulting complex can act as a catalyst. The quinoline scaffold allows for fine-tuning of the catalyst's properties by modifying the substituents at the C4 and C8 positions. These modifications can alter the electron density at the metal center and the steric environment around it, thereby influencing the catalyst's activity, selectivity, and stability.

These tailored quinoline-metal complexes could be employed in various homogeneous catalytic processes, such as oxidation, reduction, and carbon-carbon bond-forming reactions. Furthermore, by incorporating specific functional groups, these ligands can be anchored to solid supports like polymers or silica, enabling their use as recoverable heterogeneous catalysts, which is advantageous for industrial applications and sustainable chemistry.

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and photophysical properties of the quinoline ring system make it a desirable component in functional organic materials. This compound serves as a strategic precursor for the synthesis of these materials, particularly for applications in optoelectronics like Organic Light-Emitting Diodes (OLEDs).

The performance of OLEDs relies heavily on the properties of the organometallic complexes used in their emissive and charge-transport layers. One of the most famous and widely used materials in OLEDs is tris(8-hydroxyquinolinato)aluminum (Alq3). scirp.orgscirp.org This complex exhibits excellent thermal stability and bright green electroluminescence.

This compound is an ideal starting point for creating novel, custom-designed 8-hydroxyquinoline-type ligands. Through sequential cross-coupling reactions, various aryl, heteroaryl, or other conjugated groups can be introduced at the C4 position before converting the C8-chloro group into a hydroxyl group. This synthetic strategy allows for the creation of a diverse library of ligands whose corresponding metal complexes (e.g., with Al³⁺, Ir³⁺, or Pt²⁺) can exhibit a range of emission colors, improved quantum efficiencies, and enhanced charge-transport properties. The ability to systematically modify the ligand structure enables the rational design of new functional materials with properties tailored for next-generation displays, lighting, and sensors. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (8-HQ) |

| tris(8-hydroxyquinolinato)aluminum (Alq3) |

| Arylboronic Acid |

| 8-chloro-4-arylquinoline |

| Terminal Alkyne |

| 4-alkynyl-8-chloroquinoline |

Components for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

While direct applications of this compound in optoelectronic devices are not extensively documented, its derivatives, particularly those based on the 8-hydroxyquinoline scaffold, are well-established components in Organic Light-Emitting Diodes (OLEDs). nih.gov The excellent electron-carrying capabilities and thermal stability of 8-hydroxyquinoline metal complexes, such as tris(8-hydroxyquinoline)aluminum (Alq3), have made them benchmark materials for the electron transport and emissive layers in OLEDs. researchgate.net

Derivatives like 5-chloro-8-hydroxyquinoline (B194070) have been used to create magnesium(II) complexes that emit green fluorescent light and have been incorporated into OLEDs, demonstrating the role of halogen substitution in tuning the photophysical properties of these materials. researchgate.net The electroluminescence peak of such devices can be shifted based on the specific ligand structure. researchgate.net

The this compound molecule serves as a strategic precursor for novel ligands in this field. Its dual halogenation provides two distinct reaction sites for introducing functional groups that can chelate with metal ions or modify the electronic properties of the resulting complex. For instance, the iodo group can be selectively replaced via cross-coupling reactions to introduce aryl or other conjugated systems, while the chloro group can be substituted to attach other functionalities, leading to the development of new emissive or charge-transporting materials for OLEDs and other optoelectronic applications.

Table 1: Examples of Quinoline Derivatives in Optoelectronics

| Compound/Complex | Application | Key Finding |

|---|---|---|

| Tris(8-hydroxyquinoline)aluminum (Alq3) | Electron transport and emissive layers in OLEDs | Benchmark material with excellent electron-carrying capabilities and thermal stability. researchgate.net |

Fluorescent Probes and Dyes

The quinoline ring is a core component of many fluorescent molecules. Derivatives of 8-hydroxyquinoline are particularly noted for their ability to form highly fluorescent chelates with a variety of metal ions. rroij.com While 8-hydroxyquinoline itself is weakly fluorescent, chelation with metal ions such as Zn²⁺ and Al³⁺ significantly enhances fluorescence emission, a phenomenon attributed to increased molecular rigidity and prevention of excited-state proton transfer. rroij.com This property has led to the widespread development of 8-hydroxyquinoline derivatives as fluorescent chemosensors for detecting metal ions in biological and environmental samples. rroij.com

This compound is a valuable starting material for the synthesis of such advanced probes. The differential reactivity of the C-I and C-Cl bonds allows for the regioselective introduction of specific functional groups. For example, an amido group can be introduced at the 8-position to create 8-amidoquinoline derivatives, which are effective fluorophores for zinc chemosensors. mdpi.com The introduction of various carboxamide groups can also improve water solubility and cell membrane permeability, which is crucial for biological applications. mdpi.com The ability to selectively functionalize the quinoline core at two different positions makes this compound a powerful building block for creating sophisticated fluorescent probes with tailored selectivity and photophysical properties.

Table 2: Quinoline-Based Fluorescent Probes

| Probe Type | Target Analyte | Mechanism |

|---|---|---|

| 8-Hydroxyquinoline Derivatives | Metal ions (e.g., Zn²⁺, Al³⁺) | Chelation-enhanced fluorescence (CHEF). rroij.com |

Advanced Polymeric Materials

The incorporation of heterocyclic moieties like quinoline into polymer backbones can impart unique thermal, optical, and biological properties to the resulting materials. Chloroquinoline derivatives, for instance, have been used to synthesize novel acrylate (B77674) monomers for creating polymeric drugs. nih.gov In one study, a monomer based on 7-chloroquinoline (B30040) was polymerized to create materials with significant antimicrobial activity. nih.gov